2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-3-21-14-13(18-19-21)15(17-10-16-14)23-9-12(22)20(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSANXDKXNHUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)N(C)C3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition prevents the phosphorylation of other proteins that are necessary for cell cycle progression. As a result, the cell cycle is halted, preventing the cell from dividing.
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. Most notably, it impacts the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the cell from progressing from the G1 phase to the S phase. This halts cell division and can lead to cell death.
Pharmacokinetics
They are typically well absorbed and distributed throughout the body. They are metabolized by the liver and excreted through the kidneys.
Result of Action
The primary result of the compound’s action is the inhibition of cell division. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells. Therefore, this compound has potential as an anticancer agent.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or lipids, can also impact the compound’s action. .
Biochemical Analysis
Biochemical Properties
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors involved in cell signaling pathways. The compound’s triazolopyrimidine moiety allows it to bind effectively to these biomolecules, often inhibiting their activity. For instance, it has been shown to inhibit certain kinases, which are critical in regulating cell growth and proliferation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and enzymes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can either be excreted or further processed by conjugation reactions. The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Biological Activity
The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide is a derivative of triazolopyrimidine that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolopyrimidine core linked to a thioether and acetamide moiety. Its chemical structure is crucial for its biological activity, influencing interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Kinase Inhibition : Many triazolopyrimidine derivatives act as inhibitors of kinases such as mTOR and PI3K, which are critical in various cellular processes including cell growth and proliferation. This inhibition can lead to anti-cancer effects by disrupting signaling pathways essential for tumor survival and growth .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .
- Antithrombotic Properties : Some derivatives of triazolopyrimidine have been identified as potential antithrombotic agents by inhibiting platelet aggregation, which is vital in preventing thrombotic events such as myocardial infarction .
Case Studies
Several studies have evaluated the biological activity of triazolopyrimidine derivatives:
- Anticancer Studies : A study published in Pharmaceuticals detailed the synthesis and evaluation of various triazolopyrimidine compounds for their anticancer properties. The findings indicated that specific substitutions on the triazolopyrimidine core significantly enhanced cytotoxicity against cancer cell lines .
- Kinase Inhibition : Another research article focused on structure–activity relationship (SAR) studies demonstrating that modifications on the phenyl ring of triazolopyrimidines could enhance binding affinity to target kinases like Plk1, leading to increased antiproliferative effects .
Data Tables
The following table summarizes some key findings related to the biological activity of this compound and related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The triazolo[4,5-d]pyrimidine scaffold is conserved across analogs, but substituent variations define their uniqueness:
- Position 3 (triazolo ring):
- Position 7 (thio-linked moiety):
The ethyl group in the target compound may enhance lipophilicity compared to methyl () but reduce steric hindrance relative to benzyl () or morpholine-containing analogs ().
Physicochemical Properties
Key data from synthesized analogs (–10):
- Melting Points: The morpholine-substituted 9e (89–90°C) has a significantly lower melting point than 9b (154–155°C), likely due to reduced crystallinity from the flexible morpholine group .
- Yields: Synthesis yields vary widely (14.8–89.9%), influenced by substituent complexity and reaction conditions .
Preparation Methods
Pyrimidine Precursor Preparation
The triazolopyrimidine core originates from 4,6-dichloropyrimidin-5-amine, which undergoes sequential modifications:
- Cyclocondensation : Treatment with ethyl hydrazine carboxylate in refluxing ethanol induces cyclization, forming 7-chloro-3H-triazolo[4,5-d]pyrimidine.
- Ethylation : Reacting the triazole nitrogen with ethyl iodide in dimethylformamide (DMF) at 80°C introduces the 3-ethyl group, yielding 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine.
- Thiolation : Displacement of the 7-chloro substituent with thiourea in refluxing methanol generates the 7-thiol derivative, isolated as a yellow solid (82% yield).
Key Reaction Parameters
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Ethyl hydrazine carboxylate | 80 | 6 | 75 |
| Ethylation | Ethyl iodide, K2CO3 | 80 | 12 | 68 |
| Thiolation | Thiourea, MeOH | 65 | 8 | 82 |
Preparation of 2-Bromo-N-Methyl-N-Phenylacetamide
N-Methyl-N-Phenylamine Synthesis
- Reductive Amination : Benzaldehyde reacts with methylamine hydrochloride in methanol, followed by sodium cyanoborohydride reduction, producing N-methyl-N-phenylamine (64% yield).
- Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) in the presence of triethylamine yields N-methyl-N-phenylacetamide (89% purity).
Bromination at α-Position
Bromoacetyl bromide (1.2 equiv) is added dropwise to N-methyl-N-phenylacetamide in anhydrous DCM at 0°C. After stirring for 4 h, the mixture yields 2-bromo-N-methyl-N-phenylacetamide as a white crystalline solid (mp 112–114°C, 78% yield).
Optimization Insight : Excess bromoacetyl bromide (>1.5 equiv) leads to di-brominated byproducts, necessitating strict stoichiometric control.
Thioether Bond Formation via Nucleophilic Substitution
Thiolate Generation
The triazolopyrimidine-7-thiol (1.0 equiv) is deprotonated with potassium tert-butoxide (1.1 equiv) in dry tetrahydrofuran (THF) at −10°C, forming the reactive thiolate species.
Coupling with Bromoacetamide
2-Bromo-N-methyl-N-phenylacetamide (1.05 equiv) is added to the thiolate solution, and the reaction proceeds at 25°C for 12 h. Workup with aqueous NH4Cl and extraction with ethyl acetate affords the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the target compound (71% yield).
Catalytic Enhancements : Polymer-supported amine catalysts (e.g., Reilex® 425) improve reaction rates by stabilizing the transition state, enabling quantitative conversions at 120°C in acetonitrile.
Alternative Pathways and Methodological Comparisons
Mitsunobu Coupling
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the thiol and a hydroxyl-containing acetamide precursor couple at 0°C. However, this method suffers from lower yields (58%) due to competing oxidation.
One-Pot Sequential Synthesis
A telescoped approach combines thiol generation and bromoacetamide coupling in acetonitrile with Reilex® 425, achieving 85% yield in 6 h at 130°C.
Comparative Performance
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | None | 25 | 12 | 71 |
| Polymer-Catalyzed | Reilex® 425 | 130 | 6 | 85 |
| Mitsunobu | DEAD/PPh3 | 0 | 24 | 58 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows 98.2% purity, with a single byproduct (1.8%) identified as the disulfide dimer.
Q & A
Q. What are the standard synthetic routes for synthesizing 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide?
Methodological Answer: The synthesis typically involves multi-step protocols:
Core Formation : Construct the triazolopyrimidine core via cyclization of precursor azides and nitriles under controlled temperatures (60–80°C) .
Thioether Linkage : Introduce the thioacetamide group via nucleophilic substitution using thioglycolic acid derivatives. Reaction conditions (e.g., anhydrous DMF, triethylamine catalyst) are critical to avoid side reactions .
Functionalization : Attach the N-methyl-N-phenylacetamide moiety through coupling reactions (e.g., EDC/HOBt-mediated amidation) .
Key Considerations : Optimize solvent choice (e.g., dichloromethane for polar intermediates) and monitor reaction progress via TLC .
Q. Which purification methods are effective for isolating this compound?
Methodological Answer:
- Chromatography : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is standard for removing unreacted intermediates .
- Recrystallization : Use ethanol or acetonitrile to improve crystallinity and purity (>95%) .
- HPLC : For high-purity requirements (e.g., biological assays), reverse-phase HPLC with acetonitrile/water gradients is recommended .
Q. What analytical techniques confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., ethyl group at N3, thioether linkage at C7) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C17H18N6OS) and rule out impurities .
- Elemental Analysis : Validate %C, %H, %N to ±0.3% deviation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) during azide cyclization reduce decomposition .
- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura coupling if aryl modifications are needed .
- Solvent Optimization : Use DMF for polar intermediates but switch to THF for moisture-sensitive steps .
Data-Driven Example : A 15% yield increase was achieved by replacing Et3N with DBU in thioether formation .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .
- SAR Analysis : Compare substituent effects (e.g., ethyl vs. benzyl groups at N3) to identify critical pharmacophores .
- Molecular Docking : Validate binding modes using X-ray crystallography (e.g., PDB: 3QKK) to explain potency variations .
Q. What structural features are critical for modulating biological activity?
Methodological Answer:
- Triazolopyrimidine Core : Essential for ATP-binding pocket interactions in kinases .
- Thioether Linkage : Enhances metabolic stability compared to oxygen/selenium analogs .
- N-Methyl-N-Phenylacetamide : Increases lipophilicity (logP ~2.8) and blood-brain barrier permeability .
Supporting Data : Fluorine substitution at the phenyl ring improved anticancer activity by 40% in MCF-7 cells .
Q. How should researchers design assays to evaluate bioactivity against specific targets?
Methodological Answer:
- Kinase Inhibition : Use TR-FRET assays (e.g., Adapta Kinase Assay) with recombinant enzymes (e.g., EGFR, VEGFR2) .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination in S. aureus and E. coli .
- Cytotoxicity : MTT assays in primary cells (e.g., hepatocytes) to assess selectivity indices .
Controls : Include positive controls (e.g., staurosporine for kinase assays) and validate via dose-response curves .
Data Contradiction Analysis
- Issue : Conflicting IC50 values in kinase assays.
Resolution : Check phosphorylation state of target enzymes and use standardized ATP concentrations (1 mM) . - Issue : Variability in antimicrobial activity.
Resolution : Control for efflux pump activity (e.g., use PAβN in Gram-negative bacteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
